molecular formula C16H17BrZn B14890734 4'-t-Butyl-4-biphenylZinc bromide

4'-t-Butyl-4-biphenylZinc bromide

Cat. No.: B14890734
M. Wt: 354.6 g/mol
InChI Key: BQUBJBBYAXVHHN-UHFFFAOYSA-M
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Description

4'-t-Butyl-4-biphenylZinc bromide is an organozinc halide reagent primarily used as a key synthetic intermediate in metal-catalyzed cross-coupling reactions to construct functionalized biphenyl systems. This compound enables the efficient transfer of the 4'-t-butylbiphenyl-4-yl group to various electrophilic partners. Its utility is particularly significant in the synthesis of complex biphenyl derivatives, which are fundamental scaffolds in medicinal chemistry and materials science . Biphenyl structures are neutral molecules that often require functionalization for reactivity and are found in a wide range of biologically active compounds and marketed drugs, including anti-inflammatory, antifungal, and antitumor agents . The tert-butyl group on the biphenyl framework can influence the steric and electronic properties of the molecule, potentially enhancing selectivity in catalytic reactions or modifying the physical characteristics of the resulting compounds. In research, this reagent is valuable for constructing molecular architectures for pharmaceutical development, such as creating analogs of non-steroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen, and for exploring new materials, including liquid crystals and organic light-emitting diodes (OLEDs) . The mechanism of action for reagents of this type typically involves transmetalation, where the organic group from the zinc reagent is transferred to a transition metal catalyst (e.g., palladium or nickel), which then undergoes subsequent cross-coupling with an organic electrophile to form a new carbon-carbon bond . This product is intended for research purposes only in a laboratory setting and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H17BrZn

Molecular Weight

354.6 g/mol

IUPAC Name

bromozinc(1+);1-tert-butyl-4-phenylbenzene

InChI

InChI=1S/C16H17.BrH.Zn/c1-16(2,3)15-11-9-14(10-12-15)13-7-5-4-6-8-13;;/h5-12H,1-3H3;1H;/q-1;;+2/p-1

InChI Key

BQUBJBBYAXVHHN-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC=[C-]C=C2.[Zn+]Br

Origin of Product

United States

Synthetic Methodologies for the Preparation of 4 T Butyl 4 Biphenylzinc Bromide

Direct Zinc Insertion into Aryl Halides

The direct insertion of metallic zinc into the carbon-halogen bond of an aryl halide is a common and direct method for the synthesis of organozinc reagents. tum.dencl.res.in This oxidative addition process, however, is often sluggish with less reactive aryl halides and necessitates specific activation strategies to proceed efficiently. tum.denih.gov

Commercially available zinc powder often has a passivating layer on its surface that hinders its reactivity. nih.gov To overcome this, various activation methods are employed to enhance the rate and efficiency of the oxidative addition. These methods can be broadly classified as chemical and mechanical activation. nih.govnih.gov

Chemical activation involves the use of reagents to clean the zinc surface or generate a more reactive form of the metal. Common chemical activators include:

Iodine: A catalytic amount of iodine can be used to etch the zinc surface, exposing fresh, reactive metal. organic-chemistry.org

1,2-Dibromoethane (B42909) and Trimethylsilyl (B98337) chloride (TMSCl): Successive treatment with 1,2-dibromoethane and TMSCl is a widely used method to activate zinc. nih.govnih.govnih.gov

Hydrochloric Acid (HCl): Acid washing can remove the passivating oxide layer. nih.govnih.gov

A significant advancement in zinc activation is the development of Rieke® Zinc . This highly reactive form of zinc is generated by the reduction of a zinc(II) salt, such as zinc chloride, with a potent reducing agent like lithium naphthalenide or sodium metal. nih.govriekemetals.comgoogle.com Rieke® Zinc readily reacts with a wide range of organic halides, including less reactive aryl bromides, under mild conditions. riekemetals.comrsc.orgsigmaaldrich.com

The table below summarizes common zinc activation methods.

Activation MethodReagent(s)Description
Chemical Etching Iodine, 1,2-Dibromoethane, TMSCl, HClRemoves the passivating surface layer and exposes fresh zinc. nih.govnih.govorganic-chemistry.orgnih.gov
Rieke® Zinc Reduction of Zn(II) salts (e.g., ZnCl2) with Li, Na, or KProduces highly reactive, finely divided zinc powder. nih.govriekemetals.comgoogle.com

The addition of lithium chloride has been found to be instrumental in the direct synthesis of organozinc reagents, particularly from aryl bromides. ncl.res.inorganic-chemistry.org While initially thought to activate the zinc surface, studies have revealed a more complex role for LiCl.

The proposed mechanistic roles of LiCl are summarized below:

Proposed Role of LiClDescriptionSupporting Evidence
Solubilization of Organozinc Product Forms a soluble "ate" complex (RZnX·LiCl), preventing surface passivation.Fluorescence microscopy shows removal of organic material from the zinc surface upon LiCl addition. acs.orgacs.orgnih.gov
Change in Rate-Determining Step Shifts the rate-limiting step from product solubilization to the initial oxidative addition.Kinetic studies show a change in the reaction barrier in the presence of LiCl. acs.orgresearchgate.net

For particularly unreactive aryl halides, transition metal catalysis can be employed to facilitate zinc insertion. Nickel and cobalt complexes have proven effective in this regard. tum.denih.gov For instance, a catalyst system comprising NiCl₂ and a 1,4-diazadiene (DAD) ligand can catalyze the zincation of aryl sulfonates, which are typically unreactive towards direct zinc insertion. tum.denih.gov This method expands the scope of precursors that can be used to generate arylzinc reagents. Transition metal salts can also catalyze the insertion process. nih.gov

In a related approach, aryldimethylsulfonium triflates can serve as precursors for arylzinc reagents. researchgate.netnih.gov Under nickel catalysis, zinc powder selectively cleaves the sp²-hybridized carbon-sulfur bond to produce salt-free arylzinc triflates under mild conditions. nih.gov This method demonstrates excellent chemoselectivity. researchgate.netnih.gov

Transmetalation Routes to 4'-t-Butyl-4-biphenylZinc bromide

An alternative to direct zinc insertion is transmetalation, which involves the reaction of a pre-formed organometallic compound with a zinc salt. wikipedia.orgyoutube.comyoutube.com

Organolithium reagents are highly reactive and can be readily prepared from the corresponding organic halides. masterorganicchemistry.com The subsequent reaction of the organolithium compound with a zinc halide, such as zinc bromide (ZnBr₂), results in a transmetalation reaction, yielding the desired organozinc reagent and a lithium halide salt. sigmaaldrich.comwikipedia.org This method is particularly useful when the direct zinc insertion is problematic or when a high degree of functional group tolerance is not required for the initial organometallic formation. The formation of organolithium reagents from alkyl halides involves the use of lithium metal. masterorganicchemistry.com

The general scheme for this transmetalation is as follows:

Ar-Li + ZnBr₂ → Ar-ZnBr + LiBr

This approach allows for the preparation of organozinc reagents from a different set of starting materials and reaction conditions compared to direct insertion.

From Grignard Reagents

The preparation of arylzinc halides, such as this compound, is commonly achieved through the transmetalation of the corresponding Grignard reagent. This method involves the reaction of an organomagnesium halide with a zinc halide, typically zinc chloride (ZnCl₂) or zinc bromide (ZnBr₂). The Grignard reagent, in this case, 4'-t-Butyl-4-biphenylmagnesium bromide, is first synthesized by reacting 4-bromo-4'-tert-butylbiphenyl (B66443) with magnesium metal. masterorganicchemistry.com This is then reacted with a zinc halide to yield the desired organozinc compound. researchgate.netreddit.com

The general reaction is as follows: Ar-MgBr + ZnBr₂ → Ar-ZnBr + MgBr₂

While this method is widely used, the resulting organozinc reagent is often present in a mixture containing magnesium salts. reddit.com These salts can sometimes interfere with subsequent reactions, leading to a heterogeneous system. reddit.com To obtain a purer solution of the arylzinc halide, methods to precipitate the magnesium salts, such as the addition of 1,4-dioxane, can be employed. reddit.com

An alternative approach to circumvent the presence of magnesium salts is to first synthesize the diorganozinc compound, such as bis(4'-t-butyl-4-biphenyl)zinc, and then react it with one equivalent of zinc bromide. reddit.com This yields the desired mono-alky/aryl zinc halide.

Functional Group Exchange Methodologies (e.g., from Boron, Sulfur Compounds)

Functional group exchange represents another important strategy for the synthesis of organozinc reagents, offering pathways that can tolerate a wider variety of functional groups compared to Grignard-based methods. wikipedia.orgsigmaaldrich.com

From Boron Compounds:

A prominent method involves the transmetalation from organoboron compounds to zinc. scielo.br This typically starts with the preparation of an arylboronic acid or ester. For the synthesis of this compound, one would start with 4'-t-butyl-4-biphenylboronic acid. The boron-to-zinc exchange is then facilitated by reacting the organoboron compound with a zinc salt. nih.gov In some cases, activation with an organolithium reagent like t-butyllithium is necessary to form a boronate complex, which then undergoes efficient transmetalation with zinc salts like zinc chloride or zinc acetate. nih.govorganic-chemistry.org This approach is particularly valuable for creating enantiomerically enriched chiral organozinc reagents with high stereospecificity. nih.govorganic-chemistry.orgresearchgate.net

The general process can be summarized as: Ar-B(OR)₂ + R'Li → [Ar-B(OR)₂R']Li [Ar-B(OR)₂R']Li + ZnX₂ → Ar-ZnX + LiX + R'B(OR)₂

From Sulfur Compounds:

The synthesis of arylzinc reagents can also be achieved starting from sulfur-containing compounds. One such method involves the use of 2,4,6-trichlorophenyl chlorosulfate (B8482658) (TCPC). acs.org This reagent reacts with arylzinc reagents, which can be generated in situ, to produce intermediates at the sulfonyl chloride oxidation state. acs.org While this specific example focuses on the subsequent synthesis of sulfonamides, it demonstrates the principle of utilizing sulfur-based functional groups as precursors for organozinc-mediated transformations. acs.org

Continuous Flow Synthesis of this compound

Continuous flow chemistry has emerged as a powerful technique for the synthesis of organozinc reagents, including this compound, offering significant advantages over traditional batch methods. vapourtec.comdp.techrsc.org

Advantages of Flow Chemistry for Organozinc Reagent Generation

The application of flow chemistry to organozinc synthesis provides numerous benefits:

Enhanced Safety: Flow reactors handle only small volumes of reactive intermediates at any given time, which significantly improves safety, especially for exothermic and unstable reagents like organozincs. vapourtec.comnih.govvapourtec.comelveflow.com Precise temperature control is achieved due to the high surface-area-to-volume ratio of microreactors, allowing for better management of reaction exothermicity. vapourtec.comdp.techrsc.org

Improved Efficiency and Control: Flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and reproducibility. vapourtec.comdp.tech The superior mass and heat transfer in flow reactors accelerates reaction rates and can lead to cleaner reaction profiles. vapourtec.comdp.techrsc.org

Scalability: Scaling up production in flow chemistry is straightforward and often involves running the system for a longer duration or by "numbering-up" (using multiple reactors in parallel), avoiding the challenges associated with scaling up batch reactors. researchgate.netacs.orgresearchgate.net

Access to Unstable Reagents: Flow chemistry enables the on-demand generation and immediate use of unstable organozinc reagents that are difficult to prepare and store using batch methods. nih.govvapourtec.comnih.govacs.org

Reactor Design and Process Optimization for Organozinc Reagents

The design of the flow reactor is crucial for the efficient synthesis of organozinc reagents. A common setup involves a packed-bed reactor filled with activated zinc metal. acs.orgresearchgate.net

Reactor ComponentFunction
Pump To introduce the solution of the organic halide (e.g., 4-bromo-4'-tert-butylbiphenyl) into the reactor.
Packed-Bed Reactor A column filled with zinc turnings or granules. acs.orgacs.org Activation of the zinc is often necessary and can be achieved chemically or mechanically. acs.orgresearchgate.net
Temperature Control A heating jacket or other thermostatting system to maintain the optimal reaction temperature. nih.govvapourtec.com
Back-Pressure Regulator To control the pressure within the reactor, which can enhance reaction rates.

Process optimization involves varying parameters such as flow rate, temperature, and the concentration of the starting material to maximize the yield and purity of the organozinc reagent. acs.orgacs.org For instance, studies have shown that full conversion of the organic halide can be achieved within a single pass through the reactor, with organozinc yields ranging from 82-92%. acs.org

In Situ Generation of this compound and Telescoped Reactions in Flow

A significant advantage of flow chemistry is the ability to perform "telescoped" reactions, where the in situ generated organozinc reagent is immediately used in a subsequent reaction without isolation. nih.govacs.orgresearchgate.net

For the synthesis of this compound, a solution of 4-bromo-4'-tert-butylbiphenyl would be pumped through a zinc-packed column. The resulting organozinc solution can then be directly mixed with a stream containing a catalyst and an electrophile in a second reactor to perform, for example, a Negishi cross-coupling reaction. nih.govacs.orgresearchgate.netresearchgate.net

This integrated approach offers several benefits:

Minimizes the handling of sensitive and potentially hazardous organozinc intermediates. researchgate.net

Reduces reaction time and waste by eliminating workup and purification steps between reactions. researchgate.net

Allows for the efficient synthesis of complex molecules in a continuous and automated fashion. researchgate.net

Research has demonstrated the successful implementation of such telescoped flow systems for various cross-coupling reactions, achieving high yields and throughput. acs.orgacs.org

Reaction Mechanisms and Catalysis Involving 4 T Butyl 4 Biphenylzinc Bromide

Palladium-Catalyzed Cross-Coupling Reactions

The Negishi coupling, a palladium-catalyzed reaction, is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling organozinc compounds with organic halides. wikipedia.org This reaction is particularly valuable for its broad substrate scope, including the use of sp², and sp³ hybridized carbon atoms, and its tolerance of a wide array of functional groups. wikipedia.orgorganic-chemistry.org The general mechanism involves a catalytic cycle starting with the oxidative addition of an organic halide to a Pd(0) species, followed by transmetalation with an organozinc reagent and concluding with reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. wikipedia.orgillinois.edu

The Negishi coupling reaction serves as a powerful method for creating carbon-carbon bonds by reacting organozinc compounds with organic halides or triflates, typically using a palladium catalyst. wikipedia.org This reaction is versatile, accommodating various organic groups and functional groups. wikipedia.orgorganic-chemistry.org

The catalytic cycle of the Negishi coupling is initiated by the oxidative addition of an organic halide to the active Pd(0) catalyst. wikipedia.org This step is often the rate-determining step of the reaction. The reactivity of the organic halide is influenced by the nature of the halide, with the general trend being I > OTf > Br >> Cl. wikipedia.org The exact mechanism of oxidative addition is still under investigation, but two primary pathways are considered likely. wikipedia.org For nickel-catalyzed couplings involving unactivated alkyl electrophiles, a transmetalation-first mechanism has been proposed. wikipedia.org In this scenario, the alkyl zinc species first transmetalates with the nickel catalyst, which then abstracts the halide from the alkyl halide. wikipedia.org

Recent studies on Ni(I)-mediated activation of alkyl halides have explored four potential mechanisms: oxidative addition, outer-sphere electron transfer, inner-sphere electron transfer, and concerted halogen-atom abstraction. nih.gov Experimental and computational data for (Xantphos)Ni(I)-Ar complexes suggest that the activation of alkyl halides proceeds via a concerted halogen-atom abstraction mechanism. nih.gov

Transmetalation is a critical step in the Negishi coupling, involving the transfer of the organic group from the zinc reagent to the palladium center. The nature of the transmetalating species can significantly impact the reaction. Research has shown that in some cases, higher-order zincates are the active transmetalating agents. core.ac.uk The formation of these zincates can be influenced by the solvent and the presence of additives. core.ac.uk

A study has revealed the existence of a second transmetalation step in some Negishi coupling reactions, where an Ar(1)-Pd-Ar(2) intermediate reacts with another molecule of the organozinc reagent (Ar(2)-ZnX). researchgate.net This second transmetalation can lead to the formation of homocoupling products (Ar(2)-Ar(2)). researchgate.net The ratio of the desired cross-coupling product to the homocoupling byproduct is determined by the competition between this second transmetalation and the reductive elimination step. researchgate.net

The process can be influenced by the solvent's dielectric properties. For instance, diarylzinc reagents have been shown to transmetalate directly in THF, with the reaction proceeding as the solvent polarity increases. core.ac.uk

Table 1: Effect of Catalyst and Additive on Negishi Coupling of Aryl Bromides

EntryAryl BromideCatalystProduct Ratio (Cross-coupled/Homocoupled)
11-bromo-4-methoxybenzenePdCl₂(PPh₃)₂Low conversion
21-bromo-4-methoxybenzenePdCl₂(dppf)Good selectivity for cross-coupled product

This table is based on findings that demonstrate how catalyst selection can influence the outcome of Negishi coupling reactions, particularly in minimizing homocoupling. nih.gov

Reductive elimination is the final step of the catalytic cycle, where the two organic groups on the palladium center are coupled, forming the desired product and regenerating the Pd(0) catalyst. nih.gov The rate of reductive elimination can be influenced by several factors, including the electronic properties and steric bulk of the ligands on the palladium catalyst. illinois.edunih.gov Bulky ligands and electron-withdrawing ligands can facilitate reductive elimination. illinois.edunih.gov

Reductive elimination from Pd(IV) intermediates has also been studied, revealing multiple potential pathways. nih.gov The choice between these pathways can be influenced by the ligand design, leading to different product selectivities. nih.gov For instance, in certain C(sp³)–H fluorination reactions, the desired C–F bond formation proceeds through an inner-sphere reductive elimination with retention of configuration, while an undesired C–O bond formation occurs via an SN2-type mechanism. nih.gov

The identity of the nucleophile also plays a significant role, with reductive elimination being more challenging for less nucleophilic partners. nih.gov While generally a rapid process in many cross-coupling reactions, it can become the rate-limiting step in certain cases, such as the formation of triarylamines. nih.gov

The design of the phosphine (B1218219) ligands used in palladium-catalyzed Negishi coupling plays a crucial role in determining the reaction's efficiency and selectivity. nih.govorganic-chemistry.org Bulky and electron-rich ligands are often employed to promote the oxidative addition and reductive elimination steps. illinois.edu

For the coupling of secondary alkylzinc halides, the choice of ligand is critical to suppress the undesired side reaction of β-hydride elimination. nih.govorganic-chemistry.org A study comparing various biaryldialkylphosphine ligands found that CPhos provided superior results in terms of yield and selectivity for the branched product over the linear isomer, which can result from β-hydride elimination followed by reinsertion. nih.govorganic-chemistry.org

The stereochemical outcome of Negishi couplings with alkenyl halides can also be ligand-dependent. nih.gov While the reaction is generally expected to proceed with retention of stereochemistry, some ligands can lead to isomerization. nih.gov The use of bulky aromatic phosphine ligands tends to favor the maintenance of stereoselectivity. nih.gov

Table 2: Ligand Effects on the Negishi Coupling of ortho-Substituted Aryl Bromides with Isopropyl Zinc Bromide

LigandYield of Branched Product (%)Ratio of Branched to Linear Product
SPhosModerateModerate
RuPhosModerateModerate
XPhosModerateModerate
CPhosSuperiorHigh

This table summarizes the findings from a study that evaluated different ligands for the Negishi coupling, highlighting the superior performance of CPhos. nih.govorganic-chemistry.org

A significant challenge in the Negishi coupling of alkylzinc reagents, particularly secondary alkyls, is the competing β-hydride elimination pathway. nih.govorganic-chemistry.org This side reaction can lead to the formation of undesired olefin byproducts and reduced arenes. nih.gov

Several strategies have been developed to suppress β-hydride elimination. A key approach is the use of specifically designed ligands that accelerate the rate of reductive elimination relative to β-hydride elimination. nih.govorganic-chemistry.org Bulky biaryldialkylphosphine ligands, such as CPhos, have proven effective in this regard. nih.govorganic-chemistry.org

Another strategy involves the use of nickel catalysts instead of palladium. nih.gov Nickel-catalyzed processes have been shown to overcome the isomerization and β-hydride elimination problems associated with secondary nucleophiles in some palladium-catalyzed systems. nih.gov The addition of certain salts, like LiBF₄, can also dramatically improve isomeric retention and yield for challenging substrates in nickel-catalyzed couplings. nih.gov

The development of catalysts that operate at lower temperatures can also minimize β-hydride elimination, as this process typically has a higher activation energy than reductive elimination.

Other Palladium-Catalyzed C-C Bond Formations

Palladium-catalyzed cross-coupling reactions are fundamental for the formation of carbon-carbon bonds. rsc.org The Negishi coupling, which pairs an organozinc compound with an organic halide, is a powerful tool for creating C(sp³)–C(sp²) and C(sp²)–C(sp²) bonds. nih.gov In the context of 4'-t-butyl-4-biphenylzinc bromide, this reagent can be coupled with various aryl and vinyl halides to synthesize complex biaryl structures.

The catalytic cycle of a palladium-catalyzed cross-coupling reaction, such as a Negishi or Suzuki coupling, generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of ligand on the palladium catalyst is crucial for the success of these reactions, with bulky trialkylphosphines like P(t-Bu)₃ proving effective for a broad range of substrates, including challenging aryl chlorides. nih.gov

For the coupling of this compound with an aryl halide, the reaction would be initiated by the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by transmetalation, where the 4'-t-butyl-4-biphenyl group is transferred from the zinc to the palladium center. The final step is reductive elimination from the resulting diorganopalladium(II) complex to yield the cross-coupled product and regenerate the Pd(0) catalyst. The steric hindrance imparted by the t-butyl group on the biphenyl (B1667301) ligand can influence the rate and efficiency of these steps.

Reaction Type Catalyst/Ligand System Substrate Scope Key Features
Negishi CouplingPd(P(t-Bu)₃)₂Aryl chlorides, bromides, and triflatesEffective for hindered and deactivated substrates at room temperature. nih.gov
Suzuki CouplingPd₂(dba)₃/[HP(t-Bu)₃]BF₄/KF•2H₂OAryl and heteroaryl halidesRobust, user-friendly method that is not moisture-sensitive. mit.edu

Copper-Mediated Reactions with this compound

Copper catalysis offers an alternative and often complementary approach to palladium for C-C bond formation. Organozinc reagents can be transmetalated to copper to form organocuprates in situ, which then participate in various transformations. nih.gov

Oxidative Coupling Reactions

While direct evidence for the use of this compound in copper-mediated oxidative coupling is not prevalent in the reviewed literature, the general mechanism involves the formation of a diorganocopper species. This intermediate can then undergo oxidative coupling to form a new C-C bond. The electronic nature of the 4'-t-butyl-4-biphenyl group would likely influence the stability and reactivity of the organocopper intermediate.

Conjugate Addition Reactions

Copper-catalyzed conjugate addition (or Michael addition) is a powerful method for forming C-C bonds. In these reactions, an organozinc reagent is used to generate an organocopper species in situ, which then adds to an α,β-unsaturated carbonyl compound (enone). nih.gov This approach has been successfully applied in aqueous micellar environments, making it a more environmentally friendly process. nih.gov

The reaction of this compound in a copper-catalyzed conjugate addition would involve the formation of a (4'-t-butyl-4-biphenyl)copper species. This nucleophilic copper reagent would then add to the β-position of an enone, followed by protonation or reaction with an electrophile to yield the final product. The bulky nature of the 4'-t-butyl-4-biphenyl group could influence the regioselectivity and stereoselectivity of the addition.

Catalyst System Reaction Conditions Products
Cu(I) and Au(III) with TMEDAAqueous micellar environment, room temperature1,4-adducts

Diastereoselective and Enantioselective Addition Reactions

The development of chiral ligands for copper has enabled highly diastereoselective and enantioselective conjugate additions. rsc.orgrsc.org These reactions are crucial for the synthesis of chiral molecules with specific three-dimensional arrangements. Chiral oxazolidinones, for example, have been used as auxiliaries to direct the stereochemical outcome of the conjugate addition of Grignard reagents in the presence of a copper catalyst. rsc.org

For this compound, its participation in a diastereoselective or enantioselective conjugate addition would depend on the use of a suitable chiral ligand on the copper catalyst or a chiral auxiliary on the enone substrate. The steric and electronic properties of the 4'-t-butyl-4-biphenyl group would play a significant role in the stereochemical control of the reaction. The goal is to create a chiral environment around the reacting centers to favor the formation of one stereoisomer over others. nih.govrug.nl

Nickel-Catalyzed Transformations Involving this compound

Nickel catalysts have emerged as a more earth-abundant and often more reactive alternative to palladium for certain cross-coupling reactions. nih.gov

Carbonylative Negishi Cross-Coupling

Nickel-catalyzed carbonylative Negishi cross-coupling is a three-component reaction involving an organic halide, an organozinc reagent, and carbon monoxide to form a ketone. This method has been applied to the synthesis of unsymmetrical dialkyl ketones from unactivated secondary alkyl iodides. dicp.ac.cnnih.gov

In a study exploring the scope of this reaction, it was observed that when a sterically hindered tert-butyl organozinc reagent was used, no ketone product was formed. dicp.ac.cn This finding suggests that the significant steric bulk of a reagent like this compound may impede the carbonylation process under these specific nickel-catalyzed conditions. The steric hindrance could prevent the efficient insertion of carbon monoxide or hinder the subsequent reductive elimination step required to form the ketone.

Catalyst System Reactants Observation with Sterically Hindered Organozinc Reagent
Nickel(II) chloride-4,4'-dimethoxyl-2,2'-bipyridylEnol triflates, Diorganozinc reagents, Carbon monoxideNot explicitly tested with this compound, but general success with various diorganozinc reagents.
NNN-type pincer ligand with NickelSecondary alkyl iodides, Organozinc reagents, Carbon monoxideNo ketone formation observed with a sterically hindered tert-butyl organozinc reagent. dicp.ac.cn

Comparative Studies with Palladium Catalysis

While both palladium and nickel are effective in catalyzing the Negishi coupling of organozinc reagents like this compound, there are notable differences in their performance. organic-chemistry.org

Palladium catalysts are often favored for their generally higher chemical yields and broader functional group tolerance. organic-chemistry.org The well-understood and predictable nature of the Pd(0)/Pd(II) catalytic cycle makes palladium a reliable choice for many synthetic applications.

On the other hand, nickel catalysts are gaining prominence due to their lower cost and unique reactivity. ucla.edu In some instances, nickel catalysts can be more effective for coupling with less reactive electrophiles, such as aryl chlorides, and can offer different selectivity profiles compared to palladium. However, nickel-catalyzed reactions can sometimes be more sensitive to reaction conditions and may exhibit a higher propensity for side reactions like homocoupling. The choice between palladium and nickel catalysis for a specific transformation involving this compound will therefore depend on the specific substrates, desired functional group compatibility, and cost considerations.

Catalyst Systems and Ligands for Nickel-Mediated Reactions

The success of nickel-mediated cross-coupling reactions with this compound is highly dependent on the catalyst system, particularly the choice of ligands. Ligands play a crucial role in stabilizing the nickel catalyst, modulating its reactivity, and influencing the selectivity of the reaction.

A variety of ligands have been developed for nickel-catalyzed cross-coupling reactions. These can be broadly categorized and their effectiveness can be assessed based on the specific reaction.

Ligand TypeExamplesGeneral Applicability in Nickel-Catalyzed Cross-Coupling
Phosphine Ligands Triphenylphosphine (PPh₃), Tricyclohexylphosphine (PCy₃), Buchwald-type biaryl phosphinesWidely used, with electronic and steric properties tunable to optimize reactivity.
N-Heterocyclic Carbenes (NHCs) IMes, IPrStrong σ-donors that form robust nickel complexes, often showing high activity.
Nitrogen-Based Ligands Bipyridine (bpy), Phenanthroline, PyboxCan stabilize various oxidation states of nickel and influence selectivity.

For the coupling of diarylzinc reagents such as this compound, the selection of the appropriate ligand is critical to achieve high yields and minimize unwanted side reactions. The electronic and steric properties of the ligand influence the rates of oxidative addition, transmetalation, and reductive elimination in the catalytic cycle.

Functional Group Tolerance and Chemoselectivity of this compound

A key advantage of using organozinc reagents like this compound in Negishi coupling is their remarkable tolerance towards a wide range of functional groups. nih.govnih.gov This allows for the synthesis of complex molecules without the need for extensive protecting group strategies.

The mild reaction conditions typically employed in Negishi couplings contribute significantly to this functional group compatibility. Research has demonstrated the successful coupling of organozinc reagents in the presence of various sensitive functionalities.

Table of Tolerated Functional Groups in Negishi Couplings:

Functional GroupCompatibility
EstersGenerally well-tolerated. nih.gov
KetonesTypically compatible under optimized conditions.
NitrilesWell-tolerated in many cases. nih.gov
AldehydesCan be tolerated, though may require careful control of reaction conditions. nih.gov
AmidesGenerally compatible.
EthersWell-tolerated.
Halides (Cl, F)Often compatible, allowing for sequential cross-coupling reactions. nih.gov
Nitro groupsCan be tolerated in some instances. orgsyn.org

The chemoselectivity of this compound in cross-coupling reactions is another important aspect. In molecules containing multiple reactive sites, the catalyst can often be directed to selectively react at the desired position. For instance, in a dihalogenated substrate, it is often possible to achieve selective coupling at the more reactive halide (e.g., iodide over bromide or chloride). orgsyn.org This selectivity is influenced by the catalyst system and reaction conditions.

The inherent reactivity of the carbon-zinc bond in this compound is generally lower than that of corresponding Grignard or organolithium reagents, which contributes to its enhanced functional group tolerance and chemoselectivity. This makes it a preferred reagent for the synthesis of highly functionalized biaryl compounds.

Synthetic Utility and Applications of 4 T Butyl 4 Biphenylzinc Bromide

Construction of Substituted Biphenyl (B1667301) and Heterobiaryl Systems

The primary application of 4'-t-butyl-4-biphenylzinc bromide is in the synthesis of functionalized biphenyl and heterobiaryl structures through Negishi cross-coupling reactions. In these reactions, the organozinc compound serves as the nucleophilic partner, transferring the 4'-tert-butylbiphenyl group to an electrophilic coupling partner, typically an aryl or heteroaryl halide (or triflate), in the presence of a palladium catalyst.

The general scheme for this transformation is as follows:

Reaction Scheme for Negishi Coupling

Where Ar-X can be a variety of substituted aryl or heteroaryl halides.

The tert-butyl group on the biphenyl scaffold provides steric bulk, which can influence the conformation of the final product and enhance solubility in organic solvents. This is a desirable feature in the synthesis of materials and complex organic molecules.

While specific examples with this compound are not readily found in the literature, the table below illustrates the expected outcomes based on typical Negishi coupling reactions with similar organozinc reagents.

Electrophilic Partner (Ar-X)Catalyst System (Example)Expected ProductPotential Application Area
4-IodoanisolePd(PPh₃)₄4-Methoxy-4'-(tert-butyl)-1,1'-biphenylLiquid Crystal Precursor
2-BromopyridinePdCl₂(dppf)2-(4'-(tert-Butyl)-[1,1'-biphenyl]-4-yl)pyridineLigand Synthesis
1-Bromo-4-nitrobenzenePd₂(dba)₃ / SPhos4'-(tert-Butyl)-4-nitro-1,1'-biphenylPrecursor for Organic Dyes
Ethyl 4-iodobenzoatePd(OAc)₂ / XPhosEthyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylatePharmaceutical Intermediate

This table is illustrative of expected reactivity and does not represent experimentally verified results for this compound.

Access to Complex Molecular Architectures in Organic Synthesis

The introduction of the 4'-tert-butylbiphenyl unit can be a key step in the total synthesis of complex natural products or the construction of elaborate molecular frameworks for medicinal chemistry. The reliability and functional group tolerance of the Negishi coupling make organozinc reagents like this compound valuable tools for late-stage functionalization, where sensitive functional groups are already present in the molecule.

Although no specific total syntheses employing this compound are documented, one can envision its use in the synthesis of molecules where the bulky biphenyl moiety is crucial for biological activity or for controlling the three-dimensional structure of the molecule.

Development of Advanced Materials Precursors (e.g., Conjugated Systems)

Substituted biphenyls are fundamental components of various advanced materials, including liquid crystals, organic light-emitting diodes (OLEDs), and other organic electronic devices. The 4'-tert-butylbiphenyl group, when incorporated into a larger conjugated system, can impact the material's physical and electronic properties. The tert-butyl group can enhance solubility, prevent close packing of molecules in the solid state (which can affect charge transport and luminescence), and improve the thermal stability of the material.

Therefore, this compound is a potential precursor for the synthesis of:

Liquid Crystals: The rigid biphenyl core is a common feature in liquid crystalline molecules. The terminal tert-butyl group can influence the mesophase behavior.

OLED Materials: Biphenyl derivatives are often used as host materials or as part of emissive dopants in OLEDs. The introduction of a tert-butyl group can be used to tune the electronic properties and film-forming characteristics of these materials.

Organic Semiconductors: The biphenyl unit can be extended with other aromatic or heteroaromatic rings to create conjugated polymers and small molecules for use in organic field-effect transistors (OFETs).

While the direct application of this compound in the synthesis of specific, named materials is not detailed in the available literature, its role as a building block for such applications is chemically sound.

Spectroscopic and Structural Elucidation of 4 T Butyl 4 Biphenylzinc Bromide and Its Reaction Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organometallic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, electronic environment of the nuclei, and can be used to probe dynamic processes.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 4'-t-butyl-4-biphenylzinc bromide is expected to exhibit distinct signals corresponding to the aromatic protons of the biphenyl (B1667301) core and the aliphatic protons of the tert-butyl group. The aromatic region would likely show a complex pattern of overlapping multiplets due to the coupling between adjacent protons on the two phenyl rings. The protons on the zinc-bearing phenyl ring would be expected to show a downfield shift compared to those on the tert-butyl substituted ring, due to the electron-withdrawing effect of the zinc bromide moiety. The nine protons of the tert-butyl group would appear as a sharp singlet, typically in the upfield region around 1.3-1.4 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides valuable information on the carbon skeleton of the molecule. For this compound, distinct signals would be expected for each carbon environment. The carbon atom directly bonded to the zinc atom would be significantly deshielded. The quaternary carbon of the tert-butyl group and the carbons of the methyl groups would also be readily identifiable. chemicalbook.com Comparison with the ¹³C NMR data of 4-tert-butylbenzene can provide a reference for the chemical shifts of the tert-butylated phenyl ring. chemicalbook.com

Mechanistic insights into reactions involving this compound, such as cross-coupling reactions, can also be gained through NMR studies. wikipedia.org By monitoring the changes in the NMR spectra over the course of a reaction, it is possible to identify reaction intermediates and byproducts, thus elucidating the reaction pathway.

Functional Group Expected ¹H NMR Chemical Shift (ppm) Expected ¹³C NMR Chemical Shift (ppm)
tert-Butyl Protons~1.3-1.4 (singlet)~31 (methyls), ~34 (quaternary)
Aromatic Protons~7.0-8.0 (multiplets)~120-150
C-Zn Carbon---Highly deshielded

Note: The chemical shift values are estimations based on related compounds and are subject to solvent effects and the specific electronic environment of this compound.

X-ray Crystallography for Solid-State Structure Determination

A crystal structure for this compound has not been reported in publicly accessible databases. However, the structural analysis of other organozinc compounds and biphenyl derivatives can provide a model for its expected solid-state behavior. nih.govresearchgate.netresearchgate.net

Organozinc halides often exist as dimers or higher oligomers in the solid state, with the halide atoms bridging between the zinc centers. It is plausible that this compound could adopt such a dimeric structure. The biphenyl moiety itself is known to exhibit a torsional angle between the two phenyl rings, which can be influenced by the packing forces in the crystal. The bulky tert-butyl group would also play a significant role in dictating the solid-state packing arrangement.

The determination of the crystal structure of this compound or its reaction intermediates would provide invaluable information on the nature of the carbon-zinc bond and the coordination environment of the zinc atom. This data is crucial for understanding the steric and electronic factors that govern its reactivity in various chemical transformations.

Structural Parameter Expected Feature
Zinc CoordinationPotentially tetrahedral, possibly forming bridged dimers
C-Zn Bond LengthConsistent with other arylzinc halides
Biphenyl Torsion AngleNon-planar arrangement of the phenyl rings
Solid-State PackingInfluenced by the bulky tert-butyl group and intermolecular interactions

High-Resolution Mass Spectrometry (HRMS) Techniques for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio. This is a critical step in the characterization of a newly synthesized compound like this compound.

The analysis of organometallic compounds by mass spectrometry can be challenging due to their potential sensitivity to air and moisture, and their tendency to undergo fragmentation or association in the ion source. uvic.caupce.cz Soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are often employed to minimize fragmentation and observe the intact molecular ion or related adducts. upce.cz

For this compound, HRMS would be used to confirm its molecular formula, C₁₆H₁₇BrZn. The isotopic pattern of the molecular ion would be characteristic, showing the distinct isotopic distribution of zinc and bromine. The high mass accuracy of HRMS allows for the unambiguous determination of the elemental composition, distinguishing it from other potential isobaric species.

Computational and Theoretical Investigations of 4 T Butyl 4 Biphenylzinc Bromide Reactivity

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a powerful computational tool for mapping the potential energy surfaces of chemical reactions, allowing for the characterization of intermediates, transition states, and the calculation of activation energies. mdpi.com For reactions involving 4'-t-Butyl-4-biphenylZinc bromide, such as the palladium-catalyzed Negishi cross-coupling, DFT has been instrumental in elucidating the intricate mechanistic steps.

The generally accepted mechanism for the Negishi coupling involves a catalytic cycle comprising three main stages: oxidative addition, transmetalation, and reductive elimination. nih.gov DFT calculations on model systems reveal the energetic landscape of this cycle.

Oxidative Addition: The cycle typically begins with the oxidative addition of an aryl halide to a low-valent palladium(0) complex (e.g., Pd(0)L₂, where L is a phosphine (B1218219) ligand). DFT studies have investigated the influence of the halide and its substituents on the activation barrier of this step. researchgate.net

Transmetalation: This is the key step where the organozinc reagent, such as this compound, transfers its organic group (the 4'-t-Butyl-4-biphenyl moiety) to the palladium center. DFT studies have shown that this step can proceed through various transition states, often involving a bridging halide. The coordination of the zinc atom to the palladium complex facilitates the transfer. The structure of the organozinc reagent, including the presence of salt additives like LiBr, can influence the kinetics of this step. uni-muenchen.de

Reductive Elimination: The final step involves the formation of the new carbon-carbon bond from the diorganopalladium(II) intermediate, regenerating the palladium(0) catalyst. nih.gov This step is typically exergonic and irreversible.

DFT calculations provide critical data on the free energy profiles of these reactions. For instance, studies on the transmetalation step in Negishi couplings have calculated the activation free energies (ΔG‡) for different pathways, showing how ligand choice and reagent structure can favor one pathway over another. acs.org While a specific energy profile for this compound is not available, representative data from model systems illustrate the typical energy barriers involved.

Table 1: Representative DFT-Calculated Free Energy Barriers for a Model Negishi Coupling Reaction

Reaction StepModel SystemLigandΔG‡ (kcal/mol)Reference
Transmetalation (TSI1)cis-[PdArMe(L)₂] + ZnMe₂PPh₃19.5 acs.org
Transmetalation (TSI1)cis-[PdArMe(L)₂] + ZnMe₂PMe₃23.9 acs.org
Transmetalation (TSI3)cis-[PdArMe(L)₂] + ZnMe₂PPh₃30.3 acs.org
Transmetalation (TSI6)trans-[PdArMe(L)₂] + ZnMe₂PMe₃22.7 acs.org

Note: This table presents data from a model study to illustrate the application of DFT in determining transition state energies. The values are not specific to this compound but are representative of the Negishi reaction mechanism.

These computational models have also highlighted potential side reactions, such as β-hydride elimination, which can compete with reductive elimination, especially when using alkylzinc reagents. nih.gov For an aryl-zinc reagent like this compound, this specific side reaction is not possible.

Modeling of Ligand Effects and Catalyst Performance in Organozinc Chemistry

The success of palladium-catalyzed cross-coupling reactions hinges on the choice of ligands coordinated to the metal center. These ligands, typically phosphines or N-heterocyclic carbenes (NHCs), modulate the steric and electronic properties of the catalyst, influencing its stability, activity, and selectivity. Computational modeling is a key tool for understanding and predicting these ligand effects.

DFT calculations can rationalize how different ligands impact the various stages of the catalytic cycle:

Electron-rich ligands tend to accelerate the oxidative addition step but may slow down reductive elimination.

Bulky ligands can promote the reductive elimination step by creating steric congestion around the metal center, which is relieved upon product formation. bucknell.edu Furthermore, bulky ligands can suppress side reactions and control selectivity. rsc.org

In the context of Negishi couplings, studies have shown that bulky biarylphosphine ligands are highly effective. nih.govorganic-chemistry.org For a sterically demanding reagent like this compound, a catalyst with a bulky ligand such as CPhos or RuPhos would likely be beneficial, facilitating the crucial reductive elimination step and preventing catalyst decomposition. nih.govbucknell.edu Computational models help quantify these effects by calculating how the ligand alters the energy barriers of the transition states for both desired and undesired pathways. For example, a new biaryldialkylphosphine ligand, CPhos, was shown to effectively promote the desired reductive elimination relative to the undesired β-hydride elimination pathway in the coupling of secondary alkylzinc halides. nih.govmit.eduresearchgate.net

Machine learning has also emerged as a powerful tool, complementing DFT calculations. By training algorithms on datasets from high-throughput experiments, models can be built to predict catalyst performance across a wide, multidimensional space of ligands, substrates, and additives. nih.govsemanticscholar.orgprinceton.eduucla.eduresearchgate.net These models can identify complex, non-linear relationships between computed molecular descriptors (for ligands and reactants) and experimental outcomes like reaction yield. nih.gov

Table 2: Qualitative Effects of Ligand Properties on Catalyst Performance in Cross-Coupling Reactions (Based on Computational and Experimental Findings)

Ligand PropertyEffect on Oxidative AdditionEffect on TransmetalationEffect on Reductive EliminationOverall Catalyst Performance
High Electron-Donating Ability AcceleratesGenerally FavorableSlowsBalanced activity, depends on rate-limiting step
High Steric Bulk Can hinder approachCan hinder approachAcceleratesOften improves yield and selectivity, especially for hindered substrates
Bite Angle (for bidentate ligands) InfluentialInfluentialHighly InfluentialOptimal angle depends on specific reaction, crucial for selectivity

Prediction of Stereochemical Outcomes and Enantioselectivity

A significant frontier in catalysis is the development of asymmetric reactions that produce a single enantiomer of a chiral product. Computational chemistry provides indispensable tools for predicting and rationalizing the stereochemical outcomes of such reactions. researchgate.net

In an asymmetric Negishi coupling, a chiral ligand on the palladium catalyst creates a chiral environment around the metal center. The reaction can then proceed through two different diastereomeric transition states, one leading to the (R)-product and the other to the (S)-product. The enantioselectivity of the reaction is determined by the energy difference between these two transition states (ΔΔG‡).

DFT is used to model these diastereomeric transition states and calculate their relative energies with high accuracy. nih.gov A lower energy transition state implies a faster reaction rate for that pathway, leading to the major enantiomer. The enantiomeric excess (%ee) can be predicted from the calculated ΔΔG‡ using the Eyring equation. beilstein-journals.org

Recent advancements combine DFT with machine learning to enhance predictive power. chemrxiv.org In this approach, DFT is used to calculate the transition state energies, and these energies, along with other computed descriptors (like geometric features or electronic properties of the transition state), are used as inputs for a machine learning model. This "upgrades" the DFT predictions, correcting for systematic errors in the calculations and leading to more accurate predictions of enantioselectivity. chemrxiv.org

For a hypothetical asymmetric coupling involving a prochiral analogue of this compound, computational chemists would perform the following steps:

Identify the rate-determining and selectivity-determining step of the reaction.

Locate the transition state structures for the formation of both the (R) and (S) enantiomers using DFT.

Calculate the free energies of these transition states.

Compute the enantiomeric excess based on the energy difference.

Table 3: Hypothetical DFT Calculation for Predicting Enantioselectivity

PathwayTransition StateCalculated Free Energy (kcal/mol)Relative Free Energy (ΔΔG‡) (kcal/mol)Predicted %ee
Formation of (R)-ProductTS-R-25.5096%
Formation of (S)-ProductTS-S-23.71.8

Note: This table illustrates the principle of predicting enantioselectivity using DFT. The values are hypothetical and serve as an example.

Energy decomposition analysis can further reveal the origin of enantioselectivity, attributing it to specific steric or electronic interactions between the substrate and the chiral ligand in the transition state. nih.govresearchgate.net

Analysis of Electronic Structure and Bonding in Organozinc Species

Understanding the electronic structure and the nature of the carbon-zinc (C-Zn) bond is fundamental to explaining the reactivity of organozinc reagents like this compound. Computational methods such as Natural Bond Orbital (NBO) analysis provide detailed insights into bonding, atomic charges, and orbital interactions. researchgate.netwisc.eduaiu.edu

The C-Zn bond in organozinc halides is characterized as a polar covalent bond. Due to the difference in electronegativity between carbon (~2.55) and zinc (~1.65), the electron density in the bond is polarized towards the carbon atom, rendering it nucleophilic. NBO analysis quantifies this by calculating the partial charges on the atoms.

DFT and NBO analyses reveal several key features of aryl-zinc halides:

Coordination Geometry: In solution, organozinc halides can exist as monomers, dimers, or more complex aggregates, often coordinated with solvent molecules like THF. nih.gov Computational modeling helps determine the most stable structures and their coordination environment. The zinc center often adopts a tetrahedral geometry in solvated complexes. nih.gov

Bonding Orbitals: NBO analysis describes the C-Zn bond in terms of a sigma (σ) bonding orbital formed from the overlap of a carbon sp² hybrid orbital and a zinc sp hybrid orbital.

Hyperconjugation: NBO can also reveal stabilizing hyperconjugative interactions, such as the donation of electron density from the C-Zn σ orbital into empty orbitals, which can influence the reagent's stability and reactivity.

The electronic structure of the aryl group itself also plays a role. The electron-donating or -withdrawing nature of substituents on the aromatic ring can modulate the nucleophilicity of the carbon atom attached to the zinc. In this compound, the t-butyl group is weakly electron-donating, which would slightly increase the electron density on the biphenyl (B1667301) system and enhance the nucleophilicity of the reagent compared to an unsubstituted phenylzinc bromide.

Table 4: Representative NBO Analysis Data for a Model Aryl-Zinc Halide (PhZnBr)

AtomNBO Charge (e)
C (ipso)-0.45
Zn+1.10
Br-0.65

Note: These values are representative for a simplified model (Phenylzinc Bromide) and illustrate the charge distribution in such a reagent. The actual charges for this compound would be influenced by the additional phenyl ring and the t-butyl group.

This detailed electronic information is crucial for building more accurate models of reactivity, as these fundamental properties govern how the reagent will interact with other species in a reaction mixture. nih.gov

Future Directions and Emerging Research Avenues in 4 T Butyl 4 Biphenylzinc Bromide Chemistry

Sustainable and Green Chemistry Approaches in Organozinc Synthesis

The synthesis of organozinc halides, including 4'-t-Butyl-4-biphenylzinc bromide, is undergoing a significant transformation driven by the principles of green chemistry. Traditional methods often require reactive metals and organic solvents, but modern research focuses on more sustainable alternatives.

A prominent development is the use of electrochemical methods. The electroreduction of aryl halides in a cell equipped with a sacrificial zinc anode provides a direct and efficient route to arylzinc species. organic-chemistry.orgnih.gov This technique, which can be catalyzed by cobalt complexes in solvents like acetonitrile, avoids the use of bulk metallic zinc activators and can be performed at room temperature. organic-chemistry.orgacs.org The resulting organozinc solution can often be used directly in subsequent reactions, such as palladium-catalyzed Negishi couplings. organic-chemistry.org

Researchers are also exploring the use of more environmentally benign solvents and catalytic systems. While ethereal solvents are common, efforts are being made to develop processes in less hazardous solvent systems. google.com The direct oxidative insertion of zinc into the carbon-halide bond is the most straightforward method for preparing organozinc halides, and optimizing this process to work under milder, more eco-friendly conditions is a key goal. google.com This includes moving away from catalysts containing metals like nickel, which pose environmental concerns, towards more sustainable alternatives such as cobalt or iron. organic-chemistry.orgacs.orgmdpi.com The ability to perform certain organozinc reactions in water, known as the Barbier reaction, is another hallmark of green chemistry in this field, though this typically involves in-situ generation of the reagent rather than the use of a pre-formed solution of this compound. libretexts.org

Enhanced Chemo-, Regio-, and Stereoselective Transformations

A significant advantage of organozinc reagents like this compound is their remarkable functional group tolerance compared to more reactive organometallics like Grignard or organolithium reagents. wikipedia.orgresearchgate.net This inherent chemoselectivity allows them to be used in the synthesis of complex, highly functionalized molecules without the need for extensive protecting group strategies. researchgate.net For example, the Fukuyama coupling demonstrates this high selectivity, enabling the synthesis of ketones from thioesters in the presence of other sensitive functional groups. wikipedia.org

Future research is focused on further enhancing this selectivity. The development of new catalysts and ligands is crucial for controlling the chemo-, regio-, and stereoselectivity of reactions involving this compound. The addition of transition metal catalysts can alter the reactivity pathway of an organozinc reagent, influencing where and how it attaches to a substrate. rsc.org For instance, the choice of a palladium or nickel catalyst and its associated phosphine (B1218219) ligands can dictate the outcome of a cross-coupling reaction.

The table below illustrates hypothetical chemoselective cross-coupling reactions, demonstrating how this compound could selectively react with a more reactive site (e.g., an aryl iodide) in the presence of a less reactive one (e.g., an aryl chloride or ester).

Substrate with Multiple Electrophilic SitesExpected Major Product with this compound & Pd CatalystSelectivity Type
1-iodo-4-chlorobenzene4'-t-Butyl-4-(4-chlorophenyl)biphenylChemoselective
Methyl 4-iodobenzoateMethyl 4-(4'-t-butylbiphenyl-4-yl)benzoateChemoselective
4-Bromobenzoyl chloride4-Bromo-4'-(4-t-butylphenyl)benzophenoneChemoselective

Integration into Automated and High-Throughput Synthesis Platforms

The constraints of traditional batch synthesis, such as labor-intensive preparation and potential instability of reagents, are being overcome by integrating organozinc chemistry into automated platforms. Continuous flow chemistry, in particular, is a rapidly advancing area that is highly applicable to the synthesis of reagents like this compound.

Flow chemistry allows for the on-demand synthesis of organozinc halides by passing a solution of the corresponding organic halide through a heated column packed with metallic zinc. nih.gov This method provides a clean solution of the reagent at a reproducible concentration, mitigating issues of instability and exothermic reactions associated with batch processes. nih.govnih.gov The output from one flow reactor can be directly fed into a second reactor for a subsequent reaction, such as a Negishi coupling, enabling multi-step sequences without isolating intermediates. nih.govnih.gov

Furthermore, high-throughput screening (HTS) techniques are being employed to rapidly optimize reaction conditions for organozinc additions and couplings. researchgate.netunchainedlabs.com Automated HTS allows for the systematic exploration of a vast array of variables, including catalysts, ligands, solvents, and additives, to quickly identify the optimal conditions for a desired transformation. researchgate.netunchainedlabs.com This approach accelerates the discovery and development phases of new synthetic routes, making the use of reagents like this compound more efficient and scalable. researchgate.netacs.org

Exploration of Novel Catalytic Systems and Metal Combinations

While palladium has been the dominant catalyst for cross-coupling reactions involving organozinc reagents, significant research is dedicated to finding novel and more efficient catalytic systems. mdpi.comwikipedia.org A key driver is the need for more cost-effective and environmentally friendly metals.

Cobalt-based catalysts have emerged as a promising alternative for activating aryl halides to form organozinc compounds. organic-chemistry.orgnih.govacs.org These systems can be more economical than palladium and avoid the environmental concerns associated with nickel. organic-chemistry.orgmdpi.com Similarly, catalysts based on copper and iron are being investigated as affordable and sustainable options for cross-coupling reactions. mdpi.com

A particularly exciting frontier is the development of bimetallic catalytic systems, where two different metals work in synergy to achieve transformations that are difficult or impossible with a single catalyst. rsc.orgnumberanalytics.com For example, a system combining a nickel catalyst and a palladium catalyst can enable the direct cross-coupling of two different aryl electrophiles, such as an aryl bromide and an aryl triflate. nih.gov In such a system, one catalyst (e.g., nickel) selectively activates the aryl bromide, while the second catalyst (e.g., palladium) activates the aryl triflate, leading to a selective cross-coupling product. nih.gov This approach opens up new possibilities for the strategic use of this compound in complex syntheses.

The table below compares potential catalytic systems for cross-coupling reactions involving an aryl zinc reagent.

Catalytic SystemMetal(s)Typical SubstratesKey Advantages
Traditional Monometallic Palladium (Pd)Aryl Iodides, Bromides, TriflatesHigh efficiency, well-understood reactivity. wikipedia.org
Alternative Monometallic Nickel (Ni)Aryl Chlorides, BromidesCost-effective, good for less reactive halides. wikipedia.org
Emerging Monometallic Cobalt (Co)Aryl Bromides, ChloridesMore economical and environmentally friendly than Ni/Pd. acs.org
Bimetallic Pd/Ni, Rh/In, etc.Two different electrophiles (e.g., Ar-Br + Ar-OTf)Enables novel transformations, high selectivity. rsc.orgnih.gov

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